molecular formula C24H24N4O2S B13380959 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B13380959
M. Wt: 432.5 g/mol
InChI Key: KOOIHWWTGDBETJ-QTCRONGQSA-N
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Description

2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyclopropyl group, a phenylprop-2-enylidene moiety, a thiazole ring, and an acetamide group, making it a subject of interest for researchers.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H24N4O2S/c1-16-7-12-19(13-8-16)25-22(29)15-21-23(30)26-24(31-21)28-27-20(18-10-11-18)14-9-17-5-3-2-4-6-17/h2-9,12-14,18,21H,10-11,15H2,1H3,(H,25,29)(H,26,28,30)/b14-9+,27-20-

InChI Key

KOOIHWWTGDBETJ-QTCRONGQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C(\C=C\C3=CC=CC=C3)/C4CC4)/S2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C(C=CC3=CC=CC=C3)C4CC4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the hydrazinyl group: This step involves the reaction of the thiazole derivative with hydrazine or substituted hydrazines under controlled conditions.

    Formation of the enylidene moiety: This step involves the condensation of the hydrazinyl-thiazole intermediate with an appropriate aldehyde or ketone.

    Acetamide formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enylidene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylprop-2-enylidene moiety.

    Reduction: Amines derived from the reduction of the hydrazinyl group.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Pharmaceuticals: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Industry

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-chlorophenyl)acetamide
  • 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the cyclopropyl group, phenylprop-2-enylidene moiety, thiazole ring, and acetamide group in a single molecule provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

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